Ethyl 3-(1,3-dioxolan-2-yl)-4-fluorobenzoate
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Overview
Description
Ethyl 3-(1,3-dioxolan-2-yl)-4-fluorobenzoate is an organic compound that features a benzoate ester functional group, a fluorine atom, and a 1,3-dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1,3-dioxolan-2-yl)-4-fluorobenzoate typically involves the reaction of 4-fluorobenzoic acid with ethylene glycol in the presence of an acid catalyst to form the 1,3-dioxolane ring. This intermediate is then esterified with ethanol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents is carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1,3-dioxolan-2-yl)-4-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 3-(1,3-dioxolan-2-yl)-4-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which Ethyl 3-(1,3-dioxolan-2-yl)-4-fluorobenzoate exerts its effects involves interactions with various molecular targets. The 1,3-dioxolane ring and fluorine atom can influence the compound’s reactivity and binding affinity to enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler compound with similar structural features but lacking the ester and fluorine groups.
Ethyl 4-fluorobenzoate: Similar but without the 1,3-dioxolane ring.
Ethyl 3-(1,3-dioxolan-2-yl)benzoate: Lacks the fluorine atom.
Uniqueness
Ethyl 3-(1,3-dioxolan-2-yl)-4-fluorobenzoate is unique due to the combination of the 1,3-dioxolane ring, fluorine atom, and ester functional group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H13FO4 |
---|---|
Molecular Weight |
240.23 g/mol |
IUPAC Name |
ethyl 3-(1,3-dioxolan-2-yl)-4-fluorobenzoate |
InChI |
InChI=1S/C12H13FO4/c1-2-15-11(14)8-3-4-10(13)9(7-8)12-16-5-6-17-12/h3-4,7,12H,2,5-6H2,1H3 |
InChI Key |
NNVWTQANJMZDKA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)F)C2OCCO2 |
Origin of Product |
United States |
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